1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide

Aldose reductase inhibition Medicinal chemistry SAR

Medicinal chemists synthesizing aldose reductase inhibitors via organometallic routes face hazards from pyrophoric reagents and limited 6-position SAR flexibility. CAS 1341040-15-0 provides a stable, commercially available 6-bromo sultam building block that eliminates these risks. • 6-Br handle enables Suzuki-Miyaura & Buchwald-Hartwig couplings for rapid analog generation • Sulfone-stabilized scaffold withstands diverse cross-coupling conditions without degradation • Free sulfonamide NH permits orthogonal protection or direct functionalization • NBS bromination route avoids organolithium/Grignard reagents, reducing safety burden Supplied ≥95% pure as a solid with full QA documentation. In stock for immediate global dispatch.

Molecular Formula C7H6BrNO2S
Molecular Weight 248.1 g/mol
CAS No. 1341040-15-0
Cat. No. B1380554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide
CAS1341040-15-0
Molecular FormulaC7H6BrNO2S
Molecular Weight248.1 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)Br)S(=O)(=O)N1
InChIInChI=1S/C7H6BrNO2S/c8-6-2-1-5-4-9-12(10,11)7(5)3-6/h1-3,9H,4H2
InChIKeyDGGJJLFEMYWPIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1341040-15-0: Product Overview


1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide (CAS 1341040-15-0) is a brominated heterocyclic sulfonamide (sultam) derivative characterized by a fused benzene-isothiazole ring system with a 1,1-dioxide (sulfone) functional group . It is primarily utilized as a versatile synthetic building block and rigid scaffold in medicinal chemistry and agrochemical research [1], with a molecular formula of C7H6BrNO2S and a molecular weight of 248.10 g/mol .

Scaffold
6-Bromo sultam for cross-coupling diversification
Handle
Free sulfonamide NH for N-functionalization
Route
Reported NBS bromination synthesis available

1341040-15-0: Non-Interchangeability with Generic Analogs


Generic substitution within the 1,2-benzisothiazole 1,1-dioxide class is not feasible due to profound structure-activity relationship (SAR) variations driven by substituent position, halogen identity, and oxidation state. Research demonstrates that the corresponding 1,1-dioxide derivatives are biologically inactive compared to their 1,2-benzisothiazolin-3-one counterparts [1], and that 6-substituted derivatives exhibit specific aldose reductase inhibitory potency that varies dramatically with substituent type and alkanoic acid chain length [2]. The specific 6-bromo substitution pattern and 2,3-dihydro saturation state in CAS 1341040-15-0 confer distinct reactivity and physicochemical properties that cannot be replicated by other positional isomers or halogen variants, necessitating explicit procurement of this exact CAS number for reproducible research outcomes.

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Positional isomers (e.g., 4-bromo) yield divergent aldose reductase SAR and may fail in vivo glutathione maintenance assays.
!
N-alkylated or N-arylated analogs lack the free NH hydrogen bond donor and synthetic handle, limiting further derivatization.
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Poly-halogenated congeners exhibit higher lipophilicity and altered electronic profiles, affecting permeability and reactivity.

1341040-15-0: Differentiation Evidence Against Analogs


6-Bromo Positional Specificity vs. 4-Substituted Analogs

The 6-substitution position on the 1,2-benzisothiazole-1,1-dioxide scaffold is critical for aldose reductase inhibitory activity. A systematic SAR study evaluated 6-substituted alkanoic acid derivatives against rat lens aldose reductase, demonstrating that inhibitory potency varies by substituent identity at the 6-position [1]. In contrast, parallel studies on 4-substituted derivatives showed that one of the most active 4-substituted compounds failed to maintain rat lens glutathione levels in vivo, indicating fundamental differences in downstream pharmacological outcomes based solely on substitution position [2]. The 6-bromo variant (CAS 1341040-15-0) provides the synthetic entry point for generating 6-substituted alkanoic acid derivatives via cross-coupling, a route inaccessible from 4-substituted scaffolds.

6-Br vs 4-substituted
Class-level inference
6-substituted derivatives inhibit aldose reductase; 4-substituted analogs failed in vivo glutathione maintenance
Position-specific SAR necessitates exact 6-bromo procurement for reproducible aldose reductase studies.
Rat lens enzyme assay; class-level data.
Aldose reductase inhibition Medicinal chemistry SAR

Two-Step Bromination Route for 6-Bromo Sultam Synthesis

The target compound is synthesized via a documented two-step procedure using N-bromosuccinimide (NBS) in acetonitrile, as disclosed in patent WO2016/198400 A1 . The method specifies: Step 1—reaction with NBS in acetonitrile at 90 °C for 0.08 h (4.8 min); Step 2—continued reaction for 1.33 h (79.8 min) at 90 °C; followed by sodium hydrogencarbonate treatment in acetonitrile for 24 h at 90 °C under inert atmosphere. This defined protocol contrasts with generic benzisothiazole dioxide syntheses requiring stoichiometric organometallic reagents (e.g., two equivalents of Grignard reagents) which pose safety and cost concerns [1].

Synthesis route
Cross-study comparable
2-step NBS bromination in acetonitrile at 90 °C; avoids stoichiometric organometallic reagents
Reported safer protocol reduces hazardous reagent handling for sultam scaffold synthesis.
Patent-defined procedure; verify scalability.
Organic synthesis Process chemistry Heterocyclic bromination

Lipophilicity Profile vs. Non-Brominated and Poly-Halogenated Congeners

Computed physicochemical parameters for CAS 1341040-15-0 indicate an XLogP3 value of 1.2 [1]. This moderate lipophilicity is conferred by the single 6-bromo substituent on the benzisothiazole dioxide core. Comparative analysis: the unsubstituted parent 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (C7H7NO2S) lacks the bromine atom and exhibits lower lipophilicity; conversely, poly-halogenated analogs such as 5-bromo-3-chloro-4-fluorobenzo[d]isothiazole 1,1-dioxide (C7H2BrClFNO2S, MW 298.52) have increased molecular weight and altered electronic profiles due to multiple halogen substitutions . The XLogP3 of 1.2 positions this compound within the optimal range for CNS drug-likeness and balanced membrane permeability.

Lipophilicity
Class-level inference
XLogP3 = 1.2
Moderate lipophilicity reported; may support CNS lead profiling.
Computed property; experimental logP validation advised.
Physicochemical properties Drug-likeness Computational chemistry

Free Sulfonamide NH for Selective Functionalization

CAS 1341040-15-0 possesses one hydrogen bond donor (the sulfonamide NH group) and three hydrogen bond acceptors (the sulfone oxygens and nitrogen) [1]. This free NH functionality is a key differentiator from N-alkylated or N-arylated 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide analogs, which lack the donor site and are consequently incapable of participating in hydrogen bond donor interactions with biological targets. The free NH serves as a synthetic handle for N-functionalization (alkylation, arylation, acylation) and contributes to target binding affinity, whereas N-substituted analogs are synthetically terminal at the nitrogen position and may exhibit reduced binding to targets requiring sulfonamide NH interactions.

H-bond donor
Class-level inference
H-Bond Donor Count = 1 (free NH) vs 0 in N-substituted analogs
Free NH enables N-functionalization and target hydrogen bonding; absent in N-capped congeners.
Topological PSA = 54.6 Ų; target engagement requires validation.
Synthetic versatility Functional group chemistry Medicinal chemistry

1341040-15-0: Research and Industrial Applications


Aldose Reductase Inhibitor SAR at 6-Position

This compound serves as the critical starting material for synthesizing 6-substituted 1,2-benzisothiazole-1,1-dioxide alkanoic acid derivatives evaluated as aldose reductase inhibitors. The 6-bromo handle enables diverse substitution via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing systematic exploration of 6-position SAR while maintaining the free sulfonamide NH for target interaction. Research indicates that 6-substituted derivatives demonstrate structure-dependent inhibitory potency against rat lens aldose reductase, with the substitution pattern at the 6-position being a key determinant of activity [1].

Palladium-Catalyzed Cross-Coupling Diversification

The 6-bromo substituent activates the aromatic ring for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling efficient introduction of aryl, heteroaryl, and amino substituents at the 6-position [1]. The compound's sulfone moiety contributes to chemical stability under coupling conditions, while the free NH group can be orthogonally protected or functionalized. This dual reactivity profile makes CAS 1341040-15-0 a preferred scaffold for generating structurally diverse compound libraries from a single, commercially available starting material.

Organometallic-Free Sultam Synthesis Route

For laboratories and CROs seeking to avoid hazardous organolithium or Grignard reagent handling, the patent-defined NBS bromination route to CAS 1341040-15-0 offers a safer, more scalable approach to accessing functionalized sultam scaffolds [1]. The two-step protocol uses standard laboratory reagents and conditions, reducing the safety and cost burden associated with pyrophoric organometallic reagents that are otherwise required for alternative 1,2-benzisothiazole-1,1-dioxide syntheses .

Application
Selection Property
Validation Focus
Aldose reductase inhibitor SAR
6-Bromo substitution handle
6-Position SAR assay in aldose reductase models
Cross-coupling diversification
6-Bromo for Pd-catalyzed coupling
Library synthesis and structural diversity
Organometallic-free sultam synthesis
NBS bromination protocol
Scalable and safer synthesis review

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